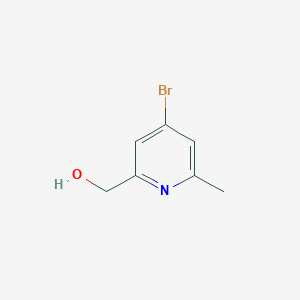

(4-Bromo-6-methylpyridin-2-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYVUCDSONNKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Bromo-6-methylpyridin-2-YL)methanol chemical properties.

An In-Depth Technical Guide to (4-Bromo-6-methylpyridin-2-YL)methanol for Advanced Research and Development

Introduction

This compound, identified by CAS Number 448906-60-3, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] Its unique trifunctional structure—comprising a pyridine core, a reactive bromine atom, and a versatile hydroxymethyl group—positions it as a valuable intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and professionals in the field of drug development. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an indispensable tool in the synthesis of novel pharmaceutical candidates and functional materials.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies.

Core Properties

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 448906-60-3 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO | [1][2][4] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

| InChI Key | VSYVUCDSONNKNP-UHFFFAOYSA-N | [1][3][4] |

Spectroscopic Signature

While raw spectral data requires experimental acquisition[5], the structure of this compound allows for the prediction of its characteristic spectroscopic features, which are essential for reaction monitoring and structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl protons (-CH₃) would appear as a singlet, typically in the upfield region (δ 2.0-3.0 ppm). The methylene protons of the hydroxymethyl group (-CH₂OH) would also likely present as a singlet (δ 4.0-5.0 ppm), and the hydroxyl proton (-OH) would be a broad singlet whose chemical shift is dependent on concentration and solvent. The two aromatic protons on the pyridine ring would appear as singlets in the downfield aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct carbon signals. The methyl carbon would be found furthest upfield, followed by the methylene carbon. The five carbons of the pyridine ring would appear in the aromatic region, with the carbon atom bonded to the bromine showing a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the [M]+ and [M+2]+ ions.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=N and C=C stretching from the pyridine ring, would also be present.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic strategy involves the selective bromination of a pre-existing methyl-substituted pyridine precursor, followed by functional group manipulation to introduce the hydroxymethyl group.

Illustrative Synthetic Protocol

A plausible and commonly employed synthetic route starts from 2,6-lutidine N-oxide. The following is a conceptual protocol that highlights the key transformations.

Step 1: Nitration of 2,6-Lutidine N-oxide

-

Cool a mixture of fuming sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add 2,6-lutidine N-oxide while maintaining the temperature below 10°C.

-

The reaction mixture is then heated to 90°C for several hours to effect nitration at the 4-position.

-

After cooling, the mixture is poured onto ice and neutralized to precipitate the 2,6-dimethyl-4-nitropyridine N-oxide product.

Causality: The N-oxide functionality activates the 4-position of the pyridine ring towards electrophilic substitution, while the acidic conditions generate the nitronium ion (NO₂⁺) necessary for nitration.

Step 2: Conversion of Nitro to Bromo Group

-

The 4-nitro intermediate is treated with acetyl bromide (AcBr) or hydrobromic acid (HBr) to substitute the nitro group with a bromine atom. This step also typically removes the N-oxide.

-

The reaction yields 4-bromo-2,6-dimethylpyridine.

Causality: This transformation proceeds via a nucleophilic aromatic substitution mechanism, where the bromide ion displaces the nitro group, which is a good leaving group under these conditions.

Step 3: Selective Oxidation and Reduction

-

The 4-bromo-2,6-dimethylpyridine is selectively oxidized at one of the methyl groups using an oxidizing agent like selenium dioxide (SeO₂) to form 4-bromo-6-methylpyridine-2-carbaldehyde.

-

The resulting aldehyde is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol.

-

The final product, this compound, is isolated after an aqueous workup and purification.

Causality: SeO₂ is a specific reagent for the oxidation of activated methyl groups (alpha to a heteroaromatic ring) to aldehydes. NaBH₄ is chosen for the subsequent reduction because it is selective for aldehydes and ketones and will not reduce the pyridine ring or the carbon-bromine bond.

Purification

The crude product is typically purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Synthesis Workflow Diagram

Caption: Key reaction pathways for this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements, and appropriate precautions must be taken.

| Safety Aspect | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. * Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. [8]* General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a poison control center or doctor immediately. * If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. * In Case of Skin Contact: Wash off with soap and plenty of water. [9]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. [9]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined chemical profile. Its strategic combination of a modifiable alcohol and a reactive bromine handle on a pyridine scaffold provides chemists with a powerful platform for generating molecular diversity. A thorough understanding of its properties, synthesis, reactivity, and safety protocols is paramount for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. (2-Bromopyridin-4-yl)methanol. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

Chemsrc. 4-Bromo-pyridine-2-methanol | CAS#:131747-45-0. Available at: [Link]

-

Ascendex Scientific, LLC. This compound. Available at: [Link]

-

PubChem. (6-Bromopyridin-2-yl)methanol. Available at: [Link]

-

Aladdin. This compound. Available at: [Link]

-

Chemicalbridge. This compound. Available at: [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available at: [Link]

-

The Good Scents Company. talc powder magnesium hydroxy(oxo)silanolate oxosilanediolate (3:2:2). Available at: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

-

Global Talc. SAFETY DATA SHEET (SDS) Product Name: TALC (MICRONIZED) CAS Number: 14807-96-6. Available at: [Link]

-

MDPI. Topical Collection : Feature Papers in Drug Discovery and Development. Available at: [Link]

-

CAS Common Chemistry. Talc (Mg3H2(SiO3)4). Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. synchem.de [synchem.de]

- 3. This compound | 448906-60-3 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. 448906-60-3|this compound|BLD Pharm [bldpharm.com]

- 6. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to (4-Bromo-6-methylpyridin-2-YL)methanol (CAS 448906-60-3): Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-6-methylpyridin-2-YL)methanol is a key heterocyclic building block of significant interest in medicinal chemistry. Its strategic substitution pattern, featuring a reactive bromine atom, a nucleophilic hydroxymethyl group, and a methyl-substituted pyridine core, renders it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed exploration of a plausible multi-step synthesis, and a focused examination of its emerging role as a crucial intermediate in the development of potent and selective Bromodomain and Extra-Terminal domain (BET) inhibitors. This document is intended to serve as a comprehensive resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical, actionable protocols.

Physicochemical Properties and Structural Elucidation

This compound, with the CAS number 448906-60-3, is a solid at room temperature.[1][2] Its molecular structure combines the steric and electronic features of a substituted pyridine ring with the reactive potential of its functional groups. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 448906-60-3 | [1][3][4] |

| Molecular Formula | C₇H₈BrNO | [4][5] |

| Molecular Weight | 202.05 g/mol | [3][5] |

| Appearance | Solid | [1][5] |

| Purity | Typically ≥95% | [1][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Structural Formula:

Caption: 2D representation of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through a multi-step pathway, leveraging established transformations in heterocyclic chemistry. A logical and efficient synthetic strategy commences with the readily available starting material, 2,6-lutidine. The overall workflow involves bromination, selective oxidation, and a final reduction step.

Caption: Proposed synthetic workflow for this compound.

Step 1: Bromination of 2,6-Lutidine

The initial step involves the electrophilic bromination of 2,6-lutidine to introduce a bromine atom at the C4 position of the pyridine ring. The methyl groups at the 2 and 6 positions are ortho, para-directing, and the steric hindrance at the ortho positions (C3 and C5) favors substitution at the para position (C4).

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with 2,6-lutidine and a suitable solvent such as concentrated sulfuric acid.

-

Brominating Agent Addition: Cool the mixture in an ice bath. Slowly add N-bromosuccinimide (NBS) or bromine (Br₂) portion-wise or via the dropping funnel, maintaining the internal temperature below 10°C. The use of a strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but the reaction can still proceed under forcing conditions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4-bromo-2,6-lutidine.

Step 2: Selective Oxidation to 4-Bromo-6-methylpicolinaldehyde

The selective oxidation of one of the methyl groups of 4-bromo-2,6-lutidine to an aldehyde is a critical step. Various methods can be employed, with selenium dioxide (SeO₂) being a classic reagent for the oxidation of benzylic methyl groups.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-2,6-lutidine in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Oxidant Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography. This should yield 4-Bromo-6-methylpicolinaldehyde (CAS 448906-71-6).[2]

Step 3: Reduction to this compound

The final step involves the reduction of the aldehyde functionality of 4-bromo-6-methylpicolinaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the pyridine ring or the carbon-bromine bond under standard conditions.[6]

Protocol:

-

Reaction Setup: Dissolve 4-bromo-6-methylpicolinaldehyde in a protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise, controlling the evolution of hydrogen gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC.

-

Work-up and Isolation: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for a range of subsequent chemical transformations, making it a valuable synthetic intermediate.

Caption: Simplified signaling pathway showing BET protein function and inhibition.

The synthesis of advanced BET inhibitors often involves a Suzuki coupling reaction where the bromine atom of an intermediate derived from this compound is replaced with a larger, often heterocyclic, moiety to enhance binding affinity and selectivity for a specific bromodomain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined structure and predictable reactivity provide a solid foundation for the synthesis of complex and biologically active molecules. The synthetic route outlined in this guide offers a practical approach for its preparation, and its demonstrated utility as a key intermediate in the development of BET bromodomain inhibitors highlights its significance in the ongoing quest for novel therapeutics. As research into epigenetic targets continues to expand, the importance of such strategically functionalized heterocyclic intermediates is poised to grow, making a thorough understanding of their chemistry essential for drug discovery professionals.

References

-

This compound - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - Ascendex Scientific, LLC. (n.d.). Retrieved January 5, 2026, from [Link]

-

4-Bromo-6-methylpicolinaldehyde - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

-

(6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of (4-Bromo-6-methylpyridin-2-YL)methanol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, (4-Bromo-6-methylpyridin-2-YL)methanol. Intended for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere listing of procedures, this guide delves into the causal reasoning behind experimental choices and data interpretation, ensuring a self-validating and robust analytical workflow. All methodologies and interpretations are grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Structural Verification

This compound, with the chemical formula C₇H₈BrNO, is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] The precise arrangement of its constituent atoms—the bromine, methyl, and hydroxymethyl groups on the pyridine ring—is critical to its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural elucidation is a foundational requirement for its use in any research or development context. This guide will systematically detail the analytical journey from a proposed structure to a confirmed molecular identity.

Proposed Molecular Structure:

Caption: Proposed structure of this compound.

Synthetic Pathway Verification: A Plausible Route

Proposed Synthesis Workflow:

Caption: Predicted key HMBC correlations for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule. For a bromine-containing compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. [4] Predicted Mass Spectrum Data (Electron Ionization):

| m/z | Relative Intensity | Assignment |

| 201/203 | ~1:1 | [M]⁺, Molecular ion |

| 183/185 | ~1:1 | [M-H₂O]⁺ |

| 122 | High | [M-Br]⁺ |

| 92 | Moderate | [M-Br-CH₂O]⁺ |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. [5] Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong to Medium | C=C and C=N stretching (pyridine ring) |

| 1250-1000 | Strong | C-O stretch (alcohol) |

| ~600 | Medium | C-Br stretch |

X-ray Crystallography: The Definitive Proof

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the crystal lattice.

Protocol for X-ray Crystallography:

-

Crystal Growth: Suitable single crystals of this compound would need to be grown, typically by slow evaporation of a solvent from a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.

Conclusion: A Self-Validating Approach

References

-

NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

ResearchGate. (n.d.). Mass spectra of the pyridine derivatives. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- de la Torre, M. C., & Sierra, M. A. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.

- Google Patents. (n.d.). Bromination of pyridine derivatives.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Djerassi, C., & Scholz, C. R. (1948). Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society, 70(1), 417-418.

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-4'-nitro-chalcone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of (4-Bromo-6-methylpyridin-2-YL)methanol

Introduction

(4-Bromo-6-methylpyridin-2-YL)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural features, including a brominated pyridine ring and a primary alcohol, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Accurate structural elucidation and characterization of this compound are paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 448906-60-3[2]

-

Molecular Formula: C₇H₈BrNO[2]

-

Molecular Weight: 202.05 g/mol [3]

-

Physical Form: Solid[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the methylene protons of the methanol group, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | H-5 |

| ~7.20 | s | 1H | H-3 |

| ~4.70 | s | 2H | -CH₂OH |

| ~2.50 | s | 3H | -CH₃ |

| (variable) | br s | 1H | -OH |

Interpretation:

-

The two aromatic protons on the pyridine ring are expected to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. Their downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic system.

-

The methylene protons of the methanol group are deshielded by the adjacent oxygen and the aromatic ring, resulting in a chemical shift around 4.70 ppm.

-

The methyl protons are attached to the pyridine ring and are expected to resonate at a typical benzylic position around 2.50 ppm.

-

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | C-2 |

| ~158.0 | C-6 |

| ~140.0 | C-4 |

| ~125.0 | C-5 |

| ~122.0 | C-3 |

| ~64.0 | -CH₂OH |

| ~24.0 | -CH₃ |

Interpretation:

-

The carbon atoms of the pyridine ring (C-2, C-6, C-4, C-5, C-3) resonate in the aromatic region of the spectrum. The carbons directly attached to the nitrogen (C-2 and C-6) are the most downfield. The carbon bearing the bromine atom (C-4) is also significantly deshielded.

-

The methylene carbon of the methanol group appears around 64.0 ppm, a typical value for a carbon atom singly bonded to an oxygen atom.

-

The methyl carbon gives a signal in the aliphatic region, around 24.0 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[4] The solution should be homogenous and free of any particulate matter. Transfer the solution to a 5 mm NMR tube.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[4]

-

Shimming: The magnetic field is shimmed to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved spectral lines.[4]

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (for CDCl₃, δH = 7.26 ppm and δC = 77.16 ppm).[5] The ¹H NMR signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-O, C-H, C=C, and C-Br bonds.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (alcohol)[6][7] |

| ~3050 | Medium-Weak | Aromatic C-H stretch[6] |

| ~2950 | Medium-Weak | Aliphatic C-H stretch[8] |

| ~1600, ~1470 | Medium | C=C and C=N ring stretching (pyridine)[6] |

| ~1050 | Strong | C-O stretch (primary alcohol)[6] |

| ~600 | Medium-Strong | C-Br stretch |

Interpretation:

-

A strong, broad absorption band around 3300 cm⁻¹ is a clear indication of the presence of an alcohol O-H group, with the broadening due to hydrogen bonding.[7]

-

Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridine ring.[6]

-

Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups.[8]

-

The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1470 cm⁻¹ region.

-

A strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.[6]

-

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 600 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FT-IR spectroscopic analysis (KBr pellet method).

-

Sample Preparation: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.[9] Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder and mix thoroughly.[9]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[10][11]

-

Data Acquisition: Acquire a background spectrum using a pure KBr pellet to account for any atmospheric and instrumental contributions.[9] Then, acquire the spectrum of the sample pellet.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. The significant peaks are then identified and labeled with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique for determining the molecular weight, while electron ionization (EI) can be used to study its fragmentation.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 201.9862 / 203.9842 | [M+H]⁺ |

| 223.9681 / 225.9661 | [M+Na]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in isotopic peaks for all bromine-containing ions, separated by 2 m/z units.

Interpretation of Fragmentation (Predicted EI-MS):

The fragmentation of this compound under electron ionization is expected to follow several pathways, primarily driven by the stability of the resulting ions.

Caption: Proposed fragmentation pathways of this compound in EI-MS.

-

Loss of a Hydrogen Radical (-H•): The molecular ion can lose a hydrogen radical from the methylene group to form a stable oxonium ion at m/z 200/202.

-

Loss of a Hydroxyl Radical (-•OH): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in a fragment at m/z 184/186.

-

Loss of a Hydroxymethyl Radical (-•CH₂OH): Cleavage of the bond between the pyridine ring and the methylene group results in the loss of a hydroxymethyl radical, giving a fragment at m/z 170/172.

-

Loss of a Bromine Radical (-Br•): The relatively weak C-Br bond can cleave to lose a bromine radical, leading to a significant peak at m/z 122.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12] The solvent should be of high purity to avoid interference.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Direct Infusion: The sample solution is directly infused into the ESI source at a constant flow rate.

-

Data Acquisition: The mass spectrum is acquired in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: The resulting spectrum is analyzed to identify the protonated molecule [M+H]⁺ and other adducts, such as the sodium adduct [M+Na]⁺. The isotopic pattern for bromine should be confirmed.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, FT-IR, and MS, provide a comprehensive characterization of this compound. The detailed interpretation of the spectra, grounded in fundamental principles, confirms the molecular structure and provides a valuable reference for researchers and scientists working with this compound. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of experimental results in drug discovery and development.

References

- KBr Pellet Method - Shimadzu. (URL: not available)

- Sample preparation for FT-IR - University of the West Indies. (URL: not available)

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - ResearchGate. (URL: [Link])

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (URL: [Link])

-

How To Prepare And Run An NMR Sample - ALWSCl. (URL: [Link])

-

How is Potassium Bromide Used in Infrared Spectroscopy? - AZoM. (URL: [Link])

-

Electrospray Direct Injection - University of Wisconsin-Madison Biotechnology Center. (URL: [Link])

- Table of Characteristic IR Absorptions - University of Colorado Boulder. (URL: not available)

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I - University of British Columbia. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 448906-60-3 [sigmaaldrich.com]

- 3. synchem.de [synchem.de]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. azom.com [azom.com]

- 12. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

A Framework for Elucidating the Mechanism of Action of (4-Bromo-6-methylpyridin-2-YL)methanol: A Technical Guide for Preclinical Research and Development

Abstract

(4-Bromo-6-methylpyridin-2-YL)methanol is a substituted pyridine derivative recognized primarily as a versatile chemical building block in synthetic chemistry.[1][2] While extensive documentation on a specific, validated mechanism of action for this compound is not publicly available, its structural features, shared with other bioactive pyridine-containing molecules, suggest potential pharmacological relevance. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential mechanism of action of this compound. We will explore hypothetical mechanisms based on structurally related compounds and present a detailed roadmap for experimental validation, from initial target identification to pathway analysis.

Introduction: The Therapeutic Potential of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug design. Structurally similar compounds to this compound have been implicated in various biological activities, including antimicrobial and anticancer research.[3] For instance, other brominated pyridinemethanol derivatives have been utilized as intermediates in the synthesis of metabotropic glutamate receptor 5 (mGlu5) antagonists and inhibitors of farnesyl pyrophosphate synthase, highlighting the potential for this class of compounds to interact with specific biological targets.[3][4]

This guide will operate on the hypothesis that this compound may exhibit inhibitory activity against a key enzyme or receptor, a common mechanism for pyridine derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing relevant biological assays and interpreting the results.

| Property | Value | Source |

| Molecular Formula | C7H8BrNO | [1][2][5] |

| Molecular Weight | 202.05 g/mol | [1][5] |

| CAS Number | 448906-60-3 | [1] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | VSYVUCDSONNKNP-UHFFFAOYSA-N | [2][5] |

Proposed Research Roadmap for Mechanism of Action Elucidation

The following sections outline a logical, step-by-step experimental workflow to investigate the mechanism of action of this compound.

Phase 1: Initial Screening and Target Identification

The first phase aims to broadly assess the bioactivity of the compound and identify potential cellular targets.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential anti-proliferative effects.

-

Assay Plate Preparation: Seed cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

Experimental Workflow: Target Identification

Caption: Experimental workflow for target validation and pathway analysis.

Hypothetical Mechanism of Action: Inhibition of a Protein Kinase

Based on the prevalence of pyridine derivatives as kinase inhibitors, we can hypothesize that this compound acts by inhibiting a specific protein kinase involved in cell proliferation.

Proposed Signaling Pathway

Caption: Hypothetical signaling pathway for kinase inhibition.

In this model, this compound binds to the ATP-binding pocket of a protein kinase, preventing the phosphorylation of its substrate. This disruption of downstream signaling ultimately leads to an inhibition of cell proliferation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, its chemical structure suggests a high potential for biological activity. The experimental roadmap presented in this guide provides a robust framework for researchers to systematically investigate its mechanism of action, from initial target identification to detailed pathway analysis. Future studies should focus on executing these proposed experiments to validate a specific molecular target and subsequently explore the therapeutic potential of this compound in relevant preclinical disease models.

References

- Benchchem. (2-Bromo-6-methylpyridin-4-yl)methanol.

- LookChem. (2023). Cas 131747-45-0, 4-Bromo-2-pyridinemethanol.

- CymitQuimica. (n.d.). CAS 120491-88-5: 4-Bromo-2,6-pyridinedimethanol.

- Synchem. (n.d.). This compound.

- PubChemLite. (n.d.). This compound.

- BLDpharm. (n.d.). 448906-60-3|this compound.

- MedChemExpress. (n.d.). 2-Bromo-6-(hydroxymethyl)pyridine (6-Bromopyridine-2-methanol).

- Sigma-Aldrich. (n.d.). This compound.

- Ascendex Scientific, LLC. (n.d.). This compound.

- PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.

- AK Scientific Inc. (2026). 1566896-47-6 (6-Bromo-4-methylpyridin-2-yl)methanol.

- CymitQuimica. (n.d.). This compound.

- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- ChemicalBook. (n.d.). 2-Bromo-6-pyridinemethanol.

Sources

A Technical Guide to the Biological Activity Screening of (4-Bromo-6-methylpyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutic agents is fundamentally reliant on the systematic biological evaluation of new chemical entities. This guide presents a comprehensive, in-depth framework for the biological activity screening of (4-Bromo-6-methylpyridin-2-YL)methanol, a substituted pyridine derivative. Pyridine and its derivatives are vital scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2][] This document provides a tiered, logic-driven screening cascade, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies. It is designed to serve as a technical manual for researchers, offering detailed, field-proven protocols, principles of experimental design, and data interpretation strategies. By integrating in vitro experimental data with in silico predictive models, this guide establishes a robust methodology for identifying and characterizing the therapeutic potential of this compound.

Introduction and Rationale

This compound is a heterocyclic compound featuring a pyridine core, a scaffold of significant interest in drug discovery.[1][2][] The presence of a bromine atom, a methyl group, and a hydroxymethyl group provides distinct electronic and steric properties, creating a unique chemical entity with the potential for diverse biological interactions. While this specific molecule is not extensively documented in biological literature, the broader class of substituted pyridines has shown promise, motivating a thorough investigation.[1][4]

The screening strategy outlined herein is a phased, hierarchical process designed to maximize efficiency and resource allocation.[5] It begins with broad, high-throughput assays to cast a wide net for potential bioactivities (Tier 1), followed by more focused secondary assays to confirm hits and elucidate mechanisms (Tier 2). This experimental workflow is complemented by in silico analysis to predict potential targets and pharmacokinetic properties, thereby guiding experimental design and prioritizing follow-up studies.

Overall Screening Workflow Diagram

Caption: A tiered workflow for screening this compound.

Compound Management and Preparation

Before biological evaluation, the integrity and solubility of the test compound must be rigorously established.

-

Purity Assessment: The purity of this compound should be confirmed to be >95% using High-Performance Liquid Chromatography (HPLC) and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solubility Testing: The compound's solubility must be determined in various solvents compatible with biological assays, primarily Dimethyl Sulfoxide (DMSO) and aqueous buffers.

-

Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) is prepared in 100% DMSO. This stock is then used to make serial dilutions in the appropriate cell culture medium or assay buffer. Causality: Using a high-concentration DMSO stock minimizes the final DMSO concentration in the assay wells (typically ≤0.5%), preventing solvent-induced artifacts.

Tier 1: Primary Biological Activity Screening

The initial screening phase employs robust, high-throughput assays to identify potential cytotoxic and antimicrobial activities.

Cytotoxicity and Antiproliferative Screening

The first step is to assess the compound's effect on cell viability across a panel of human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung). This establishes a baseline for toxicity and may reveal selective anticancer potential. The MTT assay is a widely used, reliable colorimetric method for this purpose.[6][7][8]

Principle of the MTT Assay: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle-only" (e.g., 0.5% DMSO) and "untreated" wells as negative controls, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[6] Add 10-20 µL of this solution to each well and incubate for another 3-4 hours.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]

-

Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[6][9] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[6]

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast) | 15.2 | 1.5 |

| HCT116 (Colon) | 28.5 | 1.2 |

| A549 (Lung) | 45.1 | 2.1 |

| HEK293 (Normal) | >100 | 5.8 |

IC₅₀ (Half-maximal Inhibitory Concentration) is calculated using non-linear regression analysis of the dose-response curve.

Antimicrobial Susceptibility Testing

Pyridine derivatives are known for their antimicrobial properties.[][10] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Detailed Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland turbidity standard.[11]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11]

-

Inoculation: Inoculate each well with the prepared microbial suspension.[11][13]

-

Controls: Include a positive control (broth + inoculum, no compound), a negative/sterility control (broth only), and a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a reference.[11]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined by visually inspecting the plates for turbidity. The lowest concentration well with no visible growth is recorded as the MIC.[11]

Tier 2: Secondary Screening and Mechanism of Action

If a reproducible "hit" is identified in Tier 1 (e.g., an IC₅₀ < 20 µM against a cancer cell line), secondary assays are initiated to confirm the activity and investigate the underlying mechanism.

Apoptosis Induction Assessment

A key mechanism of anticancer compounds is the induction of apoptosis (programmed cell death). The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of this process.[14] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method for measuring this activity.[15][16]

Principle of the Caspase-Glo® 3/7 Assay: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[15] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[15][16]

Caption: Workflow of the Caspase-Glo® 3/7 luminescent assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed and treat cells with this compound in an opaque-walled 96-well plate as described for the MTT assay.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega G8090) and allow it to equilibrate to room temperature.[14][15][16]

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

In Silico Analysis: Guiding the Experimental Path

Computational tools are invaluable for complementing experimental work, helping to predict a compound's behavior and potential molecular targets.[17]

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the "drug-likeness" of a compound.[17] Numerous open-access web servers and software can perform these predictions.[18][19][20][21]

-

Tools: Platforms like SwissADME, pkCSM, or ADMET-AI can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicities.[18][19]

-

Application: The SMILES string for this compound (CC1=CC(=CC(=N1)CO)Br) can be submitted to these platforms. The results help to flag potential liabilities early in the discovery process.[18]

Molecular Docking and Target Identification

If a distinct biological activity is confirmed, molecular docking can be used to predict how the compound might bind to potential protein targets.[22][23][24][25] This technique, often used in reverse screening, docks the small molecule ligand into the binding sites of a large library of proteins to identify potential interactions.[22][26]

-

Process:

-

The 3D structure of this compound is generated and energy-minimized.

-

A library of protein structures (e.g., from the Protein Data Bank) relevant to the observed phenotype (e.g., kinases, caspases for cancer) is selected.

-

Docking software (e.g., AutoDock, GOLD) calculates the most favorable binding poses and predicts the binding affinity (scoring function).[26]

-

-

Interpretation: Proteins with the highest predicted binding affinities become priority targets for subsequent experimental validation, such as enzymatic assays or thermal shift assays.

Conclusion and Future Directions

This guide outlines a structured, multi-tiered approach for the comprehensive biological activity screening of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic and in silico studies, researchers can efficiently identify and characterize the compound's therapeutic potential. A confirmed hit from this workflow—for example, a compound demonstrating selective cytotoxicity via apoptosis induction and a predictable binding mode to a key anticancer target—would become a strong candidate for a hit-to-lead optimization program. Subsequent steps would involve medicinal chemistry efforts to synthesize analogs to improve potency, selectivity, and pharmacokinetic properties, ultimately advancing a promising new chemical entity toward preclinical development.

References

-

Molecular Docking for Identification of Potential Targets for Drug Repurposing. (2016). Current Topics in Medicinal Chemistry. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery. [Link]

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [https://www.roche-applied-science.com/param/3252_3255_3256/3277/3278/3303/3304/3305/3306/3307/3308/3309/3310/3311/3312/3313/3314/3315/3316/3317/3318/3319/3320/3321/3322/3323/3324/3325/3326/3327/3328/3329/3330/3331/3332/3333/3334/3335/3336/3337/3338/3339/3340/3341/3342/3343/3344/3345/3346/3347/3348/3349/3350/3351/3352/3353/3354/3355/3356/3357/3358/3359/3360/3361/3362/3363/3364/3365/3366/3367/3368/3369/3370/3371/3372/3373/3374/3375/3376/3377/3378/3379/3380/3381/3382/3383/3384/3385/3386/3387/3388/3389/3390/3391/3392/3393/3394/3395/3396/3397/3398/3399/3400/3401/3402/3403/3404/3405/3406/3407/3408/3409/3410/3411/3412/3413/3414/3415/3416/3417/3418/3419/3420/3421/3422/3423/3424/3425/3426/3427/3428/3429/3430/3431/3432/3433/3434/3435/3436/3437/3438/3439/3440/3441/3442/3443/3444/3445/3446/3447/3448/3449/3450/3451/3452/3453/3454/3455/3456/3457/3458/3459/3460/3461/3462/3463/3464/3465/3466/3467/3468/3469/3470/3471/3472/3473/3474/3475/3476/3477/3478/3479/3480/3481/3482/3483/3484/3485/3486/3487/3488/3489/3490/3491/3492/3493/3494/3495/3496/3497/3498/3499/3500/3501/3502/3503/3504/3505/3506/3507/3508/3509/3510/3511/3512/3513/3514/3515/3516/3517/3518/3519/3520/3521/3522/3523/3524/3525/3526/3527/3528/3529/3530/3531/3532/3533/3534/3535/3536/3537/3538/3539/3540/3541/3542/3543/3544/3545/3546/3547/3548/3549/3550/3551/3552/3553/3554/3555/3556/3557/3558/3559/3560/3561/3562/3563/3564/3565/3566/3567/3568/3569/3570/3571/3572/3573/3574/3575/3576/3577/3578/3579/3580/3581/3582/3583/3584/3585/3586/3587/3588/3589/3590/3591/3592/3593/3594/3595/3596/3597/3598/3599/3600/3601/3602/3603/3604/3605/3606/3607/3608/3609/3610/3611/3612/3613/3614/3615/3616/3617/3618/3619/3620/3621/3622/3623/3624/3625/3626/3627/3628/3629/3630/3631/3632/3633/3634/3635/3636/3637/3638/3639/3640/3641/3642/3643/3644/3645/3646/3647/3648/3649/3650/3651/3652/3653/3654/3655/3656/3657/3658/3659/3660/3661/3662/3663/3664/3665/3666/3667/3668/3669/3670/3671/3672/3673/3674/3675/3676/3677/3678/3679/3680/3681/3682/3683/3684/3685/3686/3687/3688/3689/3690/3691/3692/3693/3694/3695/3696/3697/3698/3699/3700/3701/3702/3703/3704/3705/3706/3707/3708/3709/3710/3711/3712/3713/3714/3715/3716/3717/3718/3719/3720/3721/3722/3723/3724/3725/3726/3727/3728/3729/3730/3731/3732/3733/3734/3735/3736/3737/3738/3739/3740/3741/3742/3743/3744/3745/3746/3747/3748/3749/3750/3751/3752/3753/3754/3755/3756/3757/3758/3759/3760/3761/3762/3763/3764/3765/3766/3767/3768/3769/3770/3771/3772/3773/3774/3775/3776/3777/3778/3779/3780/3781/3782/3783/3784/3785/3786/3787/3788/3789/3790/3791/3792/3793/3794/3795/3796/3797/3798/3799/3800/3801/3802/3803/3804/3805/3806/3807/3808/3809/3810/3811/3812/3813/3814/3815/3816/3817/3818/3819/3820/3821/3822/3823/3824/3825/3826/3827/3828/3829/3830/3831/3832/3833/3834/3835/3836/3837/3838/3839/3840/3841/3842/3843/3844/3845/3846/3847/3848/3849/3850/3851/3852/3853/3854/3855/3856/3857/3858/3859/3860/3861/3862/3863/3864/3865/3866/3867/3868/3869/3870/3871/3872/3873/3874/3875/3876/3877/3878/3879/3880/3881/3882/3883/3884/3885/3886/3887/3888/3889/3890/3891/3892/3893/3894/3895/3896/3897/3898/3899/3900/3901/3902/3903/3904/3905/3906/3907/3908/3909/3910/3911/3912/3913/3914/3915/3916/3917/3918/3919/3920/3921/3922/3923/3924/3925/3926/3927/3928/3929/3930/3931/3932/3933/3934/3935/3936/3937/3938/3939/3940/3941/3942/3943/3944/3945/3946/3947/3948/3949/3950/3951/3952/3953/3954/3955/3956/3957/3958/3959/3960/3961/3962/3963/3964/3965/3966/3967/3968/3969/3970/3971/3972/3973/3974/3975/3976/3977/3978/3979/3980/3981/3982/3983/3984/3985/3986/3987/3988/3989/3990/3991/3992/3993/3994/3995/3996/3997/3998/3999/4000/4001/4002/4003/4004/4005/4006/4007/4008/4009/4010/4011/4012/4013/4014/4015/4016/4017/4018/4019/4020/4021/4022/4023/4024/4025/4026/4027/4028/4029/4030/4031/4032/4033/4034/4035/4036/4037/4038/4039/4040/4041/4042/4043/4044/4045/4046/4047/4048/4049/4050/4051/4052/4053/4054/4055/4056/4057/4058/4059/4060/4061/4062/4063/4064/4065/4066/4067/4068/4069/4070/4071/4072/4073/4074/4075/4076/4077/4078/4079/4080/4081/4082/4083/4084/4085/4086/4087/4088/4089/4090/4091/4092/4093/4094/4095/4096/4097/4098/4099/4100/4101/4102/4103/4104/4105/4106/4107/4108/4109/4110/4111/4112/4113/4114/4115/4116/4117/4118/4119/4120/4121/4122/4123/4124/4125/4126/4127/4128/4129/4130/4131/4132/4133/4134/4135/4136/4137/4138/4139/4140/4141/4142/4143/4144/4145/4146/4147/4148/4149/4150/4151/4152/4153/4154/4155/4156/4157/4158/4159/4160/4161/4162/4163/4164/4165/4166/4167/4168/4169/4170/4171/4172/4173/4174/4175/4176/4177/4178/4179/4180/4181/4182/4183/4184/4185/4186/4187/4188/4189/4190/4191/4192/4193/4194/4195/4196/4197/4198/4199/4200/4201/4202/4203/4204/4205/4206/4207/4208/4209/4210/4211/4212/4213/4214/4215/4216/4217/4218/4219/4220/4221/4222/4223/4224/4225/4226/4227/4228/4229/4230/4231/4232/4233/4234/4235/4236/4237/4238/4239/4240/4241/4242/4243/4244/4245/4246/4247/4248/4249/4250/4251/4252/4253/4254/4255/4256/4257/4258/4259/4260/4261/4262/4263/4264/4265/4266/4267/4268/4269/4270/4271/4272/4273/4274/4275/4276/4277/4278/4279/4280/4281/4282/4283/4284/4285/4286/4287/4288/4289/4290/4291/4292/4293/4294/4295/4296/4297/4298/4299/4300/4301/4302/4303/4304/4305/4306/4307/4308/4309/4310/4311/4312/4313/4314/4315/4316/4317/4318/4319/4320/4321/4322/4323/4324/4325/4326/4327/4328/4329/4330/4331/4332/4333/4334/4335/4336/4337/4338/4339/4340/4341/4342/4343/4344/4345/4346/4347/4348/4349/4350/4351/4352/4353/4354/4355/4356/4357/4358/4359/4360/4361/4362/4363/4364/4365/4366/4367/4368/4369/4370/4371/4372/4373/4374/4375/4376/4377/4378/4379/4380/4381/4382/4383/4384/4385/4386/4387/4388/4389/4390/4391/4392/4393/4394/4395/4396/4397/4398/4399/4400/4401/4402/4403/4404/4405/4406/4407/4408/4409/4410/4411/4412/4413/4414/4415/4416/4417/4418/4419/4420/4421/4422/4423/4424/4425/4426/4427/4428/4429/4430/4431/4432/4433/4434/4435/4436/4437/4438/4439/4440/4441/4442/4443/4444/4445/4446/4447/4448/4449/4450/4451/4452/4453/4454/4455/4456/4457/4458/4459/4460/4461/4462/4463/4464/4465/4466/4467/4468/4469/4470/4471/4472/4473/4474/4475/4476/4477/4478/4479/4480/4481/4482/4483/4484/4485/4486/4487/4488/4489/4490/4491/4492/4493/4494/4495/4496/4497/4498/4499/4500/4501/4502/4503/4504/4505/4506/4507/4508/4509/4510/4511/4512/4513/4514/4515/4516/4517/4518/4519/4520/4521/4522/4523/4524/4525/4526/4527/4528/4529/4530/4531/4532/4533/4534/4535/4536/4537/4538/4539/4540/4541/4542/4543/4544/4545/4546/4547/4548/4549/4550/4551/4552/4553/4554/4555/4556/4557/4558/4559/4560/4561/4562/4563/4564/4565/4566/4567/4568/4569/4570/4571/4572/4573/4574/4575/4576/4577/4578/4579/4580/4581/4582/4583/4584/4585/4586/4587/4588/4589/4590/4591/4592/4593/4594/4595/4596/4597/4598/4599/4600/4601/4602/4603/4604/4605/4606/4607/4608/4609/4610/4611/4612/4613/4614/4615/4616/4617/4618/4619/4620/4621/4622/4623/4624/4625/4626/4627/4628/4629/4630/4631/4632/4633/4634/4635/4636/4637/4638/4639/4640/4641/4642/4643/4644/4645/4646/4647/4648/4649/4650/4651/4652/4653/4654/4655/4656/4657/4658/4659/4660/4661/4662/4663/4664/4665/4666/4667/4668/4669/4670/4671/4672/4673/4-Bromo-6-methylpyridin-2-yl)methanol-biological-activity-screening.pdf)

-

Docking (molecular). (n.d.). Wikipedia. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Molecular Docking for Identification of Potential Targets for Drug Repurposing. (2025). ResearchGate. [Link]

-

Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). Springer Protocols. [Link]

-

Caspase 3/7 Assay for Apoptosis Detection. (n.d.). Bio-protocol. [https://bio-protocol.org/e2 caspase3/7-assay-for-apoptosis-detection]([Link] caspase3/7-assay-for-apoptosis-detection)

-

In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

ADMET Predictor®. (n.d.). Simulations Plus. [Link]

-

EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

-

ADMET predictions. (n.d.). VLS3D.COM. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

-

Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. (n.d.). PMC - NIH. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (n.d.). ChemRxiv. [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). PMC. [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). ScienceDirect. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]antimicrobial_evaluation_and_structure-activity_relationship)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. clyte.tech [clyte.tech]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 16. promega.com [promega.com]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ADMET-AI [admet.ai.greenstonebio.com]

- 19. ayushcoe.in [ayushcoe.in]

- 20. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 21. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 22. Molecular Docking for Identification of Potential Targets for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

The Emergence of (4-Bromo-6-methylpyridin-2-YL)methanol: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-6-methylpyridin-2-YL)methanol, a substituted pyridine derivative, has emerged as a pivotal intermediate in the synthesis of complex molecular architectures for drug discovery. While its specific discovery is not marked by a singular breakthrough, its history is intrinsically linked to the broader exploration of functionalized pyridine scaffolds in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, and its versatile applications as a reactive building block. The strategic placement of the bromo, methyl, and hydroxymethyl functionalities on the pyridine ring offers medicinal chemists a powerful tool for structural elaboration and the development of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs. Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

This compound (CAS Number: 448906-60-3) is a prime example of a highly functionalized pyridine building block. Its structure, featuring a reactive bromine atom, a modifiable hydroxymethyl group, and a methyl group, presents multiple avenues for synthetic diversification. This versatility makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 448906-60-3 | Sigma-Aldrich |

| Molecular Formula | C₇H₈BrNO | Sigma-Aldrich |

| Molecular Weight | 202.05 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage Temperature | 2-8°C under an inert atmosphere | Sigma-Aldrich |

A Historical Perspective: The Rise of Functionalized Pyridine Intermediates

The history of this compound is not one of a specific, heralded discovery but rather an evolution driven by the relentless pursuit of novel chemical matter in drug development. The late 20th and early 21st centuries saw a surge in the development of targeted therapies, particularly small molecule kinase inhibitors. This created a demand for versatile, functionalized heterocyclic building blocks that could be readily incorporated into complex molecular designs.

The synthesis and application of compounds like this compound are a direct consequence of advancements in cross-coupling reactions, such as the Suzuki and Sonogashira reactions. The bromine atom on the pyridine ring serves as an excellent handle for the introduction of various aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for high-throughput screening. The hydroxymethyl group offers a site for further derivatization, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, further expanding the accessible chemical space. While a specific "discoverer" of this compound is not documented, its appearance in the catalogs of chemical suppliers and its citation in patents for pharmaceutical compositions point to its value being recognized by the broader medicinal chemistry community as a key synthetic intermediate.

Synthetic Rationale and Detailed Protocol

The synthesis of this compound can be approached through several routes, typically starting from commercially available lutidine or picoline derivatives. A plausible and efficient synthetic pathway is outlined below, drawing upon established methodologies for the functionalization of pyridine rings.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from 2,6-lutidine:

-

Monobromination: Selective bromination of 2,6-lutidine at the 4-position.

-

Oxidation: Selective oxidation of one of the methyl groups to a hydroxymethyl group.

-

Purification: Isolation and purification of the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2,6-lutidine

-

Reaction Setup: To a stirred solution of 2,6-lutidine (1 equivalent) in concentrated sulfuric acid, add bromine (1.1 equivalents) dropwise at a temperature maintained below 10°C.

-

Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 120°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2,6-lutidine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-bromo-2,6-lutidine (1 equivalent) in dioxane. Add selenium dioxide (1.2 equivalents) to the solution.

-

Reaction Progression: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Applications in Drug Discovery and Development

The utility of this compound as a building block in medicinal chemistry is multifaceted. The distinct reactivity of its functional groups allows for a variety of chemical transformations.

Core Scaffold for Kinase Inhibitors

The substituted pyridine motif is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The bromine atom allows for the introduction of larger aromatic or heteroaromatic groups via Suzuki or Stille coupling, which can occupy the hydrophobic pocket of the ATP binding site. The hydroxymethyl group can be further modified to introduce solubilizing groups or to probe for additional interactions with the protein.

Caption: Versatile applications of the core building block in kinase inhibitor synthesis.

Intermediate for Other Biologically Active Molecules

Beyond kinase inhibitors, this building block can be utilized in the synthesis of a variety of other therapeutic agents. The pyridine core is found in antivirals, anti-inflammatory agents, and central nervous system drugs. The ability to readily modify the three distinct positions on the ring makes this compound a valuable starting material for generating diverse compound libraries for screening against a wide range of biological targets.

Conclusion